molecular formula C8H12N2O2 B12993558 3-Methyl-1-propylpyrimidine-2,4(1H,3H)-dione

3-Methyl-1-propylpyrimidine-2,4(1H,3H)-dione

Cat. No.: B12993558
M. Wt: 168.19 g/mol
InChI Key: YURSVCOPKWFRAS-UHFFFAOYSA-N
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Description

3-Methyl-1-propylpyrimidine-2,4(1H,3H)-dione is a heterocyclic organic compound belonging to the pyrimidine family Pyrimidines are aromatic compounds that play a crucial role in various biological processes, including the structure of nucleic acids

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-1-propylpyrimidine-2,4(1H,3H)-dione typically involves the condensation of appropriate aldehydes and amines under controlled conditions. One common method is the Biginelli reaction, which involves the cyclocondensation of an aldehyde, a β-keto ester, and urea or thiourea.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale Biginelli reactions with optimized conditions for yield and purity. Catalysts and solvents would be chosen to maximize efficiency and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1-propylpyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrimidine oxides.

    Reduction: Reduction reactions can yield dihydropyrimidine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under appropriate conditions.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield pyrimidine oxides, while substitution reactions can introduce alkyl, aryl, or other functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Methyl-1-propylpyrimidine-2,4(1H,3H)-dione would depend on its specific application. In medicinal chemistry, it might interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through biochemical assays and molecular modeling studies.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dioxo-1,2,3,4-tetrahydropyrimidine: Another pyrimidine derivative with similar structural features.

    5-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine: A methylated pyrimidine with potential biological activity.

Uniqueness

3-Methyl-1-propylpyrimidine-2,4(1H,3H)-dione is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the methyl and propyl groups can affect its solubility, stability, and interactions with other molecules.

Properties

Molecular Formula

C8H12N2O2

Molecular Weight

168.19 g/mol

IUPAC Name

3-methyl-1-propylpyrimidine-2,4-dione

InChI

InChI=1S/C8H12N2O2/c1-3-5-10-6-4-7(11)9(2)8(10)12/h4,6H,3,5H2,1-2H3

InChI Key

YURSVCOPKWFRAS-UHFFFAOYSA-N

Canonical SMILES

CCCN1C=CC(=O)N(C1=O)C

Origin of Product

United States

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